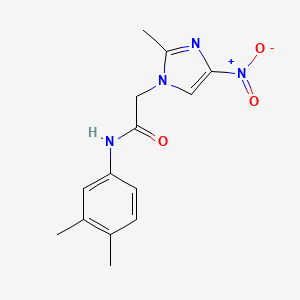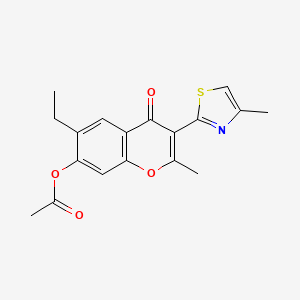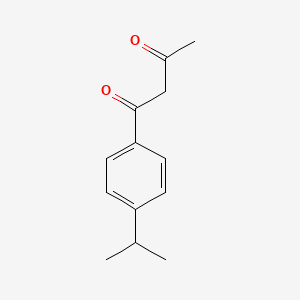![molecular formula C15H22N2O5S B5809641 N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide, also known as MOR-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit some toxicity in animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide include investigating its potential use in the treatment of neurodegenerative diseases and the development of novel analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-morpholinyl)-2-oxoethylamine in the presence of an appropriate solvent and catalyst. The resulting product is then treated with ethanesulfonyl chloride to obtain the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-23(19,20)17(13-4-6-14(21-2)7-5-13)12-15(18)16-8-10-22-11-9-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNWMQZHQRPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)


![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)